molecular formula C21H23N5OS B14990602 N-(2,5-dimethylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2,5-dimethylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B14990602
M. Wt: 393.5 g/mol
InChI Key: WJRYYLHDJNRAKA-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazinesThe unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for drug design and development .

Preparation Methods

The synthesis of N-(2,5-DIMETHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several synthetic routes. One common method is the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and ethyl bromoacetate in the presence of heteropolyacids under conventional heating conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazinecarbothioamide and methyl hydrazinecarbodithioate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the treatment of the compound with hydrazinecarbothioamide in ethanol and in the presence of hydrochloric acid as a catalyst can yield different derivatives .

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications. It has been studied for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development. Additionally, it has been evaluated for its potential in treating neuropathic pain by inhibiting tumor necrosis factor-alpha (TNF-alpha) and preventing oxidative and nitrosative stress .

Comparison with Similar Compounds

N-(2,5-DIMETHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines, and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in their substituents and specific biological activities. The unique combination of substituents in N-(2,5-DIMETHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H23N5OS/c1-4-17-23-24-21-26(17)25-18(15-8-6-5-7-9-15)19(28-21)20(27)22-16-12-13(2)10-11-14(16)3/h5-12,18-19,25H,4H2,1-3H3,(H,22,27)

InChI Key

WJRYYLHDJNRAKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=CC(=C3)C)C)C4=CC=CC=C4

Origin of Product

United States

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